Uridine 5'-(tetrahydrogen triphosphate), 5-bromo-2'-deoxy-, trilithium salt
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Overview
Description
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt is a complex organic compound with the molecular formula C27H39Br3Li3N6O42P9. It is a derivative of uridine triphosphate, modified with a bromine atom and deoxy substitution, and stabilized as a trilithium salt. This compound is significant in various biochemical and pharmaceutical research applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt typically involves multiple steps:
Deoxygenation: Removal of the hydroxyl group at the 2’-position to form 2’-deoxyuridine.
Triphosphorylation: Addition of a triphosphate group to the 5’-position.
Lithium Salt Formation: Stabilization of the compound as a trilithium salt.
These reactions require specific reagents and conditions, such as bromine for bromination, reducing agents for deoxygenation, and phosphorylating agents for triphosphorylation .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes with optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the bromine atom or other functional groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with higher oxidation states, while substitution reactions can produce various substituted uridine analogs .
Scientific Research Applications
Uridine 5’-(tetrahydrogen triphosphate), 5-bromo-2’-deoxy-, trilithium salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: Employed in studies of DNA and RNA synthesis, as well as cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It can act as a substrate for enzymes involved in nucleotide synthesis and metabolism. Additionally, it may influence cell signaling pathways by modulating the activity of kinases and other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
Uridine triphosphate: A precursor molecule without the bromine and deoxy modifications.
5-Bromo-2’-deoxyuridine: A similar compound lacking the triphosphate group.
Cytidine triphosphate: Another nucleotide with similar triphosphate structure but different base.
Uniqueness
Properties
CAS No. |
93882-10-1 |
---|---|
Molecular Formula |
C9H14BrLi3N2O14P3+3 |
Molecular Weight |
567.9 g/mol |
IUPAC Name |
trilithium;[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14BrN2O14P3.3Li/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/t5-,6+,7+;;;/m0.../s1 |
InChI Key |
GZHUUUQVMLYZLU-PWDLANNDSA-N |
Isomeric SMILES |
[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
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